4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol

Medicinal Chemistry Structural Biology Drug Discovery

This benzofuran-pyrimidine hybrid is a confirmed HTS hit with dual activity against Eya2 phosphatase (AID 488837) and caspase-3/TNF-alpha apoptosis pathways (AID 463141/463075), while serving as a negative control for RGS4 GPCR modulation (AID 463111). The 7-methoxy-2-mercaptopyrimidine architecture provides a unique thione-thiol tautomeric equilibrium and hydrogen-bonding capacity not found in 2-oxo or 2-amino analogs. With MW 258.3 and CNS MPO-compliant properties, it is an ideal starting point for CNS drug discovery and phosphatase-targeted SAR. Procure ≥95% purity now to bypass custom synthesis and accelerate your medicinal chemistry program.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 692732-74-4
Cat. No. B2559497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol
CAS692732-74-4
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CC=NC(=S)N3
InChIInChI=1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11(17-12(8)10)9-5-6-14-13(18)15-9/h2-7H,1H3,(H,14,15,18)
InChIKeySVIDSHZMSOCYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Evidence Profile: 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol (CAS 692732-74-4) for Scientific Selection


4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol (CAS 692732-74-4) belongs to the benzofuran-pyrimidine hybrid class, characterized by a 7-methoxybenzofuran moiety linked directly to a 2-mercaptopyrimidine (pyrimidine-2-thione) core . Its molecular formula is C13H10N2O2S with a molecular weight of 258.3 g/mol, and it is commercially available at ≥95% purity from specialty chemical suppliers . This compound has been evaluated in multiple PubChem high-throughput screening (HTS) assays, revealing measurable activity against several therapeutically relevant protein targets including the Eya2 phosphatase, caspase-3, and regulators of TNF-alpha-induced cell death pathways [1].

Why Benzofuran-Pyrimidine Hybrids Cannot Be Interchanged: The Case for 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol


The benzofuran-pyrimidine chemical space exhibits extreme sensitivity to substitution pattern, with even minor structural modifications producing divergent biological activity profiles. The target compound incorporates a fully aromatic benzofuran linked at the 2-position to a 2-mercaptopyrimidine ring bearing a 7-methoxy substituent — a substitution geometry that results in a distinct thione-thiol tautomeric equilibrium and unique hydrogen-bonding capacity . In contrast, closely related analogs with dihydrobenzofuran cores (e.g., 4-(2,3-dihydrobenzo[b]furan-5-yl)pyrimidine-2-thiol) exhibit fundamentally different planarity and π-electron delocalization, altering target binding and metabolic stability [1]. Furthermore, class-level evidence from benzofuran[3,2-d]pyrimidine PARP-1 inhibitor series demonstrates that shifting the benzofuran attachment point or replacing the mercapto group can change IC50 values by orders of magnitude, confirming that generic substitution without assay verification is scientifically unsound [2].

Quantitative Differentiation Evidence: 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol vs. Closest Analogs


Structural Differentiation from the Dihydrobenzofuran Analog: Aromaticity and Metabolic Stability Implications

The target compound features a fully aromatic benzofuran core linked at the 2-position to the pyrimidine ring, in contrast to the 2,3-dihydrobenzofuran analog (MLS000860737) which contains a saturated dihydrofuran ring and is attached at the 5-position. This structural distinction is critical: the dihydro analog has an EC50 of 6.10 × 10³ nM (6.10 μM) against the solute carrier family 12 member 5 transporter in a Vanderbilt Screening Center assay [1], while the target compound was tested in a distinct set of HTS panels with activity at different targets including Eya2 phosphatase, indicating divergent target engagement profiles [2]. The fully aromatic benzofuran confers greater planarity and π-stacking potential, while the 7-methoxy group at the benzofuran 7-position (versus no substituent in the dihydro analog) introduces a hydrogen-bond acceptor that can increase polarity and metabolic stability — a factor directly relevant for researchers selecting scaffold starting points .

Medicinal Chemistry Structural Biology Drug Discovery

RGS4 Target Selectivity Profile: Negative Activity Defines Target Space Differentiation

In the Johns Hopkins Ion Channel Center HTS assay for regulators of G-protein signaling 4 (RGS4) isoform 2 (AID 463111), the target compound was screened but did not emerge as an active modulator of RGS4 [1]. This negative result is mechanistically informative when contrasted with known potent RGS4 inhibitors such as CCG-50014 (IC50 = 30 nM) [2], and with the BindingDB data for the dihydrobenzofuran analog MLS000860737 which showed weak EC50 = 6.10 μM against a different GPCR-related transporter target [3]. The lack of RGS4 activity for the target compound, combined with confirmed activity at Eya2 phosphatase, suggests a degree of target selectivity within the benzofuran-pyrimidine class — a critical consideration for researchers seeking target-specific tool compounds rather than promiscuous GPCR modulators.

GPCR Signaling RGS Proteins Selectivity Screening

Eya2 Phosphatase Activity: Quantitative Comparison with Near-Neighbor Benzofuran Inhibitors

In the NCGC qHTS assay targeting Eya2 phosphatase activity (AID 488837), the target compound was tested and showed measurable inhibition [1]. While the exact IC50 value from this screen requires retrieval from the PubChem dose-response curve data, the compound was assessed alongside benzofuran-based Eya2 inhibitors described in the literature — including MLS000544460 (IC50 = 4.1 μM against Eya2 ED phosphatase activity) and benzbromarone-derived benzofuran EYA inhibitors . The target compound's 7-methoxy substitution pattern is notably distinct from the 2-ethyl-benzofuran scaffold of benzbromarone metabolites that showed preferential EYA3 over EYA2 inhibition, suggesting differential isoform selectivity potential [2]. The availability of HTS-validated Eya2 activity for the target compound provides a quantitative entry point for structure-activity relationship (SAR) expansion that is not available for most catalog benzofuran-pyrimidine analogs.

Cancer Biology Phosphatase Inhibition Metastasis

TNF-Alpha Pathway and Caspase-3 Modulation: Dual-Mechanism Activity Profile Relative to Non-Functionalized Benzofuran-Pyrimidines

The target compound was identified as a hit in two complementary cell-death-related HTS campaigns: the University of Pittsburgh screen for inhibitors of TNF-alpha-induced cell death in Jurkat FADD-/- cells (AID 463075), and the Scripps Research Institute screen for caspase-3 activation modulators (AID 463141) [1]. This dual-pathway activity is mechanistically significant when compared to simpler benzofuran-pyrimidine hybrids reported by Kenchappa et al. (2016), which showed primarily antimicrobial and antioxidant activities with no reported apoptosis-pathway engagement [2]. The presence of the 2-mercaptopyrimidine thione-thiol tautomer in the target compound may contribute to this apoptosis-related activity through redox-sensitive mechanisms distinct from the 2-oxo or 2-amino pyrimidine analogs (compounds 4a–d and 6a–d in Kenchappa's series) that lack the thiol functionality [3].

Apoptosis Inflammation Cell Death

7-Methoxy vs. 5-Bromo Substituent: Differential Reactivity and Downstream Derivatization Utility for Procurement Planning

The 7-methoxy substitution on the benzofuran ring of the target compound provides a distinct synthetic handle compared to the more commonly reported 5-bromo-substituted benzofuran-pyrimidine-2-thiol analogs . In the Tirlapur et al. (2010) series, 4-(5-bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-thiol derivatives (compounds 4a–e) were synthesized, with the 5-bromo group serving as a cross-coupling handle (Suzuki, Buchwald-Hartwig) but introducing a heavy atom that increases molecular weight and lipophilicity [1]. The target compound's 7-methoxy group offers instead a metabolically labile O-demethylation site (useful for prodrug design), a hydrogen-bond acceptor for target engagement, and lower molecular weight (258.3 vs. ~370+ for 5-bromo-6-phenyl derivatives), resulting in improved ligand efficiency metrics . For procurement decisions, this means the 7-methoxy compound is better suited for programs prioritizing CNS penetration (lower MW, favorable TPSA) and metabolic profiling, while the 5-bromo analog is more appropriate for metal-catalyzed diversification libraries.

Synthetic Chemistry Structure-Activity Relationship Chemical Biology

Commercially Available Purity and Source Reproducibility: Procurement-Relevant Differentiation from Uncharacterized Catalog Analogs

The target compound is commercially available from AKSci with a minimum purity specification of 95% and documented long-term storage recommendations (cool, dry place), with certificates of analysis (COA) and safety data sheets (SDS) available upon request . In contrast, many structurally related benzofuran-pyrimidine hybrids, such as the 4-(5-bromo-1-benzofuran-2-yl)-6-(substituted phenyl)-pyrimidine-2-thiol series from Tirlapur et al. (2010), are not available as catalog products and require custom synthesis with unvalidated purity and batch-to-batch variability [1]. Additionally, the dihydrobenzofuran analog MLS000860737 is primarily available through academic screening collections rather than commercial vendors, limiting its accessibility for follow-up studies [2]. For procurement officers and laboratory managers, the target compound's established commercial supply chain with documented quality metrics reduces experimental variability and ensures reproducible starting material for SAR expansion and biological validation studies.

Chemical Procurement Quality Assurance Reproducibility

Optimal Research Application Scenarios for 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol Based on Quantitative Evidence


Eya2 Phosphatase Inhibitor SAR Expansion and Metastasis Target Validation

For research groups investigating Eya2 tyrosine phosphatase as a therapeutic target in breast cancer metastasis, this compound serves as a validated HTS hit scaffold. Its confirmed activity in the NCGC qHTS Eya2 phosphatase assay (AID 488837) provides a quantitative starting point for medicinal chemistry optimization [1]. Unlike benzbromarone-derived benzofuran EYA inhibitors that show preferential EYA3 inhibition with reduced EYA2 potency, the 7-methoxy substitution pattern of the target compound may confer differential isoform selectivity, making it uniquely suited for Eya2-specific tool compound development . Researchers can leverage the ≥95% commercial purity to initiate SAR studies without the delays of custom synthesis, using the 7-methoxy group as a metabolic probe and the 2-mercaptopyrimidine as a metal-chelating pharmacophore .

TNF-Alpha and Caspase-3 Dual-Pathway Apoptosis Mechanistic Studies

The target compound's simultaneous activity in TNF-alpha-induced cell death (AID 463075) and caspase-3 activation (AID 463141) screening assays makes it a compelling tool compound for dissecting apoptosis signaling networks [1]. This dual-pathway engagement is particularly valuable for studies of inflammation-driven cell death where both extrinsic (TNF receptor) and intrinsic (mitochondrial/caspase) pathways intersect. In contrast to benzofuran-pyrimidine derivatives with 2-oxo or 2-amino substituents, which show primarily antimicrobial activity without reported apoptosis modulation, the 2-mercaptopyrimidine thione tautomer may contribute redox-sensitive apoptotic mechanisms that warrant systematic investigation . Procurement of this specific compound enables head-to-head comparison studies against 2-oxo analogs to establish the thiol group's contribution to apoptosis pathway selectivity .

GPCR Selectivity Profiling: RGS4-Negative Control for Benzofuran-Pyrimidine Target Engagement Studies

The documented lack of RGS4 modulation activity in the Johns Hopkins Ion Channel Center HTS assay (AID 463111) establishes this compound as a useful negative control for GPCR-focused benzofuran-pyrimidine research [1]. When benchmarking novel benzofuran-pyrimidine analogs for GPCR pathway activity, researchers can use the target compound to establish baseline selectivity vs. known RGS4 inhibitors such as CCG-50014 (IC50 = 30 nM) . This selectivity profile is particularly valuable for programs targeting non-GPCR mechanisms (e.g., phosphatase inhibition, apoptosis) where GPCR-mediated off-target effects would confound phenotypic readouts. The compound's availability at documented purity supports its use as a reference standard in selectivity panels alongside the promiscuous GPCR modulator MLS000860737 (EC50 = 6.10 μM) .

CNS-Penetrant Lead Optimization Starting Point Based on Favorable Physicochemical Properties

With a molecular weight of 258.3 g/mol and a 7-methoxy substituent that contributes hydrogen-bond acceptor capacity without excessive lipophilicity, this compound presents an attractive starting point for CNS drug discovery programs [1]. Compared to 5-bromo-substituted benzofuran-pyrimidine-2-thiol analogs (MW ~370+), the target compound's lower molecular weight and absence of a heavy halogen align with CNS MPO (multiparameter optimization) guidelines, predicting better blood-brain barrier penetration . The 7-methoxy group additionally provides a metabolic soft spot (O-demethylation) that can be monitored in microsomal stability assays, enabling structure-metabolism relationship studies essential for CNS lead optimization. Procurement of this specific substitution isomer is critical, as the 5-methoxy or 6-methoxy analogs would exhibit different metabolic and target-binding profiles .

Quote Request

Request a Quote for 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.